2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
The synthesis of 2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate aldehydes with amines under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidation process.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next.
Aminooxygenation and Hydroamination Reactions: These involve the addition of amine and oxygen functionalities to the molecule.
Chemical Reactions Analysis
2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Radical Reactions: These involve the formation of radicals, which are highly reactive species with unpaired electrons.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for the treatment of tuberculosis.
Material Science: Its unique structural properties make it useful in the development of new materials.
Biological Research: It is used in studies related to its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of tuberculosis treatment, it has been shown to exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-Ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Another compound with similar structural properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethyl-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-8-10(11(14)15)13-7(2)5-4-6-9(13)12-8/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
WLNRYXCWIXDBBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=CC=CC2=N1)C)C(=O)O |
Origin of Product |
United States |
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